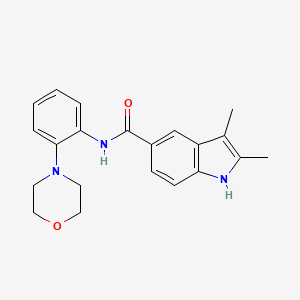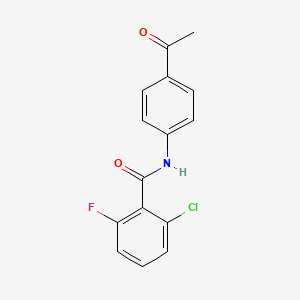
2,3-dimethyl-N-(2-morpholin-4-ylphenyl)-1H-indole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dimethyl-N-(2-morpholin-4-ylphenyl)-1H-indole-5-carboxamide, also known as SM-130686, is a novel small molecule compound that has attracted significant attention due to its potential therapeutic applications in various diseases.
Mechanism of Action
The exact mechanism of action of 2,3-dimethyl-N-(2-morpholin-4-ylphenyl)-1H-indole-5-carboxamide is not fully understood. However, it has been suggested that 2,3-dimethyl-N-(2-morpholin-4-ylphenyl)-1H-indole-5-carboxamide exerts its therapeutic effects by modulating the activity of various signaling pathways in cells. 2,3-dimethyl-N-(2-morpholin-4-ylphenyl)-1H-indole-5-carboxamide has been shown to inhibit the activity of NF-kB, a transcription factor that plays a critical role in regulating inflammation and cell survival.
Biochemical and Physiological Effects:
2,3-dimethyl-N-(2-morpholin-4-ylphenyl)-1H-indole-5-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 2,3-dimethyl-N-(2-morpholin-4-ylphenyl)-1H-indole-5-carboxamide has also been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced cell death.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2,3-dimethyl-N-(2-morpholin-4-ylphenyl)-1H-indole-5-carboxamide is its specificity for certain signaling pathways, which allows for targeted therapy. However, the complexity of the synthesis process and the lack of detailed knowledge about its mechanism of action pose significant challenges for further research. Additionally, the lack of in vivo toxicity data limits its potential for clinical applications.
Future Directions
Despite the challenges, 2,3-dimethyl-N-(2-morpholin-4-ylphenyl)-1H-indole-5-carboxamide has significant potential for further research and development. Future studies could focus on optimizing the synthesis process to improve yield and reduce cost. Further research is also needed to understand the mechanism of action of 2,3-dimethyl-N-(2-morpholin-4-ylphenyl)-1H-indole-5-carboxamide and its potential for clinical applications. Additionally, 2,3-dimethyl-N-(2-morpholin-4-ylphenyl)-1H-indole-5-carboxamide could be used as a lead compound for the development of novel therapeutics for various diseases.
Synthesis Methods
The synthesis of 2,3-dimethyl-N-(2-morpholin-4-ylphenyl)-1H-indole-5-carboxamide involves several steps, including the condensation of 2,3-dimethylaniline with 2-chloro-4-nitrophenyl morpholine, reduction of the nitro group, and cyclization to form the indole ring. The final step involves the introduction of a carboxamide group to the indole ring. The synthesis of 2,3-dimethyl-N-(2-morpholin-4-ylphenyl)-1H-indole-5-carboxamide is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
2,3-dimethyl-N-(2-morpholin-4-ylphenyl)-1H-indole-5-carboxamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. 2,3-dimethyl-N-(2-morpholin-4-ylphenyl)-1H-indole-5-carboxamide has been tested in vitro and in vivo for its efficacy in treating multiple sclerosis, Alzheimer's disease, and cancer.
properties
IUPAC Name |
2,3-dimethyl-N-(2-morpholin-4-ylphenyl)-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14-15(2)22-18-8-7-16(13-17(14)18)21(25)23-19-5-3-4-6-20(19)24-9-11-26-12-10-24/h3-8,13,22H,9-12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKIYCWKJSDYBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)NC3=CC=CC=C3N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethyl-N-(2-morpholin-4-ylphenyl)-1H-indole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4-carbamoylanilino)-2-oxoethoxy]-N-(2-methoxyphenyl)naphthalene-2-carboxamide](/img/structure/B7476537.png)
![1-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B7476545.png)
![3-[[[6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]amino]methyl]benzonitrile](/img/structure/B7476551.png)
![[2-(Tert-butylcarbamoylamino)-2-oxoethyl] 2-(2-cyanophenyl)sulfanylbenzoate](/img/structure/B7476555.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4R)-4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]acetamide](/img/structure/B7476566.png)
![1-[2-(2,5-Dimethylthiophen-3-yl)-2-oxoethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7476572.png)
![2-(3-cyano-1,2,4-triazol-1-yl)-N-[(2-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B7476580.png)
![1-[3-(2-Phenylphenoxy)propyl]piperidine](/img/structure/B7476582.png)
![[2-(Butylamino)-2-oxoethyl] 3-amino-4-chlorobenzoate](/img/structure/B7476603.png)
![2-N-(4-fluorophenyl)-6-[[(3S)-3-methylpiperidin-1-yl]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7476605.png)

![(5Z)-5-[(1-methylpyrazol-4-yl)methylidene]-3,4-diphenylfuran-2-one](/img/structure/B7476615.png)

![2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7476633.png)